molecular formula C19H12F6N2OS B2421654 4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide CAS No. 320420-95-9

4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2421654
CAS No.: 320420-95-9
M. Wt: 430.37
InChI Key: IEZXGPBQVAEOHY-UHFFFAOYSA-N
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Description

4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl groups contribute to its unique chemical properties, such as increased lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Organolithium or Grignard reagents for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl groups enhance the compound’s ability to interact with biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its stability and lipophilicity make it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique physical properties.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide: shares similarities with other trifluoromethyl-substituted thiazoles, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl groups and the thiazole ring enhances its stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F6N2OS/c1-10-15(16(28)27-14-7-3-6-13(9-14)19(23,24)25)29-17(26-10)11-4-2-5-12(8-11)18(20,21)22/h2-9H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZXGPBQVAEOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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